molecular formula C7H15NS B13190868 2-(Thietan-3-yl)butan-1-amine

2-(Thietan-3-yl)butan-1-amine

Cat. No.: B13190868
M. Wt: 145.27 g/mol
InChI Key: BULQRPLQSZAHSE-UHFFFAOYSA-N
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Description

2-(Thietan-3-yl)butan-1-amine is an organic compound that belongs to the class of aliphatic amines. It features a thietane ring, which is a four-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thietan-3-yl)butan-1-amine can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed for the synthesis of thietanes .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(Thietan-3-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism of action of 2-(Thietan-3-yl)butan-1-amine involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. The sulfur atom in the thietane ring can participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thietane derivatives and aliphatic amines such as:

Uniqueness

2-(Thietan-3-yl)butan-1-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other aliphatic amines and enhances its potential for diverse applications .

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

2-(thietan-3-yl)butan-1-amine

InChI

InChI=1S/C7H15NS/c1-2-6(3-8)7-4-9-5-7/h6-7H,2-5,8H2,1H3

InChI Key

BULQRPLQSZAHSE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1CSC1

Origin of Product

United States

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